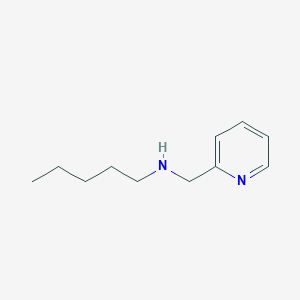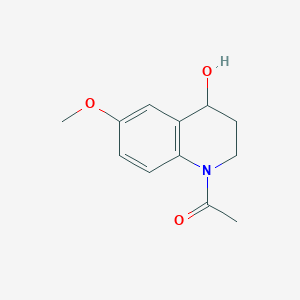
1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methoxyquinoline with ethanone under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. In medicine, it is being explored for its potential therapeutic effects, including antimicrobial and anticancer activities. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
1-(4-Hydroxy-6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can be compared with other similar compounds, such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one While both compounds share a similar core structure, they differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(4-hydroxy-6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-8(14)13-6-5-12(15)10-7-9(16-2)3-4-11(10)13/h3-4,7,12,15H,5-6H2,1-2H3 |
InChI Key |
YAPGVWLHVVBISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C2=C1C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


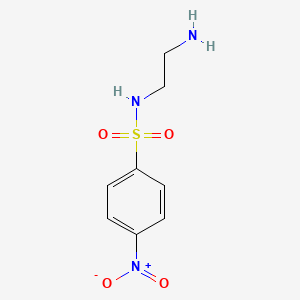
![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
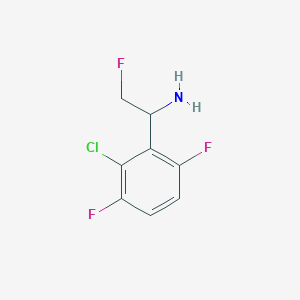
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
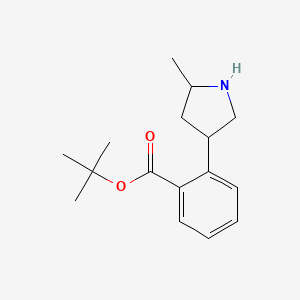
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)
![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B13236252.png)
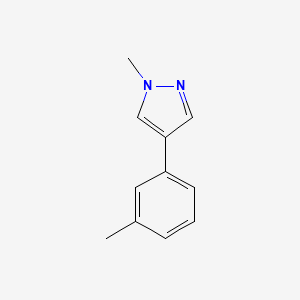

![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)
